molecular formula C15H15NO2 B5681648 N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide

Cat. No.: B5681648
M. Wt: 241.28 g/mol
InChI Key: QRTHWIJOLPBNKX-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide: is an organic compound with the molecular formula C15H15NO2 It consists of a furan ring attached to a carboxamide group, which is further connected to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Tetrahydronaphthalenyl Intermediate: This can be achieved through the hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

    Coupling with Furan-2-carboxylic Acid: The tetrahydronaphthalenyl intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalenyl moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Naphthalene derivatives with various functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Substituted furan derivatives with different functional groups.

Scientific Research Applications

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carboxamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The tetrahydronaphthalenyl moiety provides additional hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide
  • N-(5,6,7,8-tetrahydronaphthalen-1-yl)piperidine-2-carboxamide
  • 1-Naphthalenamine, 5,6,7,8-tetrahydro-

Comparison

  • N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide and N-(5,6,7,8-tetrahydronaphthalen-1-yl)piperidine-2-carboxamide share a similar tetrahydronaphthalenyl moiety but differ in the heterocyclic ring attached to the carboxamide group. These differences can influence their chemical reactivity and biological activity.
  • 1-Naphthalenamine, 5,6,7,8-tetrahydro- lacks the furan ring and carboxamide group, which significantly alters its chemical properties and potential applications.

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide stands out due to the presence of both the furan ring and the carboxamide group, which contribute to its unique chemical behavior and versatility in various applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h3-4,6,8-10H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHWIJOLPBNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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